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molecular formula C12H14N2O2 B8407773 5-Cyano-3-methyl-pyridine-2-carboxylic acid tert-butyl ester

5-Cyano-3-methyl-pyridine-2-carboxylic acid tert-butyl ester

Cat. No. B8407773
M. Wt: 218.25 g/mol
InChI Key: NLGIWIXDQNXLGY-UHFFFAOYSA-N
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Patent
US09309263B2

Procedure details

To a solution of tert-butyl 5-cyano-3-methylpicolinate (4.18 g, 19.15 mmol) in DCM (96 ml) was added TFA (148 ml, 1915 mmol), and the brown solution was stirred at RT for 2 h. The reaction mixture was concentrated. To the brown red residue was added EtOAc and it changed into a yellow slurry. It was concentrated again and dried on high vacuum. The reaction was triturated with 30 mL of MTBE and 50 ml of hexanes to yield 5-cyano-3-methylpicolinic acid (2.91 g, 17.95 mmol, 94% yield) as yellow solid. MS m/z=163.2 (M+H).
Quantity
4.18 g
Type
reactant
Reaction Step One
Name
Quantity
148 mL
Type
reactant
Reaction Step One
Name
Quantity
96 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:4]=[C:5]([CH3:16])[C:6]([C:9]([O:11]C(C)(C)C)=[O:10])=[N:7][CH:8]=1)#[N:2].C(O)(C(F)(F)F)=O>C(Cl)Cl>[C:1]([C:3]1[CH:4]=[C:5]([CH3:16])[C:6]([C:9]([OH:11])=[O:10])=[N:7][CH:8]=1)#[N:2]

Inputs

Step One
Name
Quantity
4.18 g
Type
reactant
Smiles
C(#N)C=1C=C(C(=NC1)C(=O)OC(C)(C)C)C
Name
Quantity
148 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
96 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the brown solution was stirred at RT for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
ADDITION
Type
ADDITION
Details
To the brown red residue was added EtOAc and it
CONCENTRATION
Type
CONCENTRATION
Details
It was concentrated again
CUSTOM
Type
CUSTOM
Details
dried on high vacuum
CUSTOM
Type
CUSTOM
Details
The reaction was triturated with 30 mL of MTBE and 50 ml of hexanes

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(#N)C=1C=C(C(=NC1)C(=O)O)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 17.95 mmol
AMOUNT: MASS 2.91 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 93.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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